

Zorifertinib resistance mechanisms T790M mutation acquired resistance

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Compound Focus: Zorifertinib

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Mechanisms of Acquired Resistance to Zorifertinib

Mechanism	Key Characteristics / Evidence	Frequency in Studies
EGFR T790M Mutation	- A secondary mutation in the EGFR gene that causes resistance by increasing ATP affinity and causing steric hindrance [1] [2].	
	<ul style="list-style-type: none">• Considered an "on-target" mechanism, often associated with a more favorable prognosis as it is targetable by 3rd-generation TKIs [3] [4]. ~59% (10/17 patients in CTONG1702 study developed T790M at progression) [3]. Bypass Track Signaling - Activation of alternative signaling pathways (e.g., MET amplification, HER2 amplification) that allow the cancer cell to bypass the blocked EGFR pathway [1] [5] [2]. Reported in ~5-20% of TKI-resistant NSCLC cases [2]. Histological Transformation - Transformation of the cancer from non-small cell to small cell lung cancer (SCLC) histology [1] [2].• The original EGFR mutation is typically retained, but the treatment approach must change [1]. Reported in ~3-20% of TKI-resistant NSCLC cases [1] [2]. Other EGFR Mutations - Emergence of other rare secondary EGFR mutations (e.g., L747S, D761Y, T854A) that interfere with drug binding [2]. Less common [2]. 	

Experimental Guide for Investigating Resistance

When disease progression occurs on **Zorifertinib**, a systematic approach to re-biopsy and molecular profiling is crucial for identifying the resistance mechanism and guiding subsequent therapy.

Sample Collection and Processing

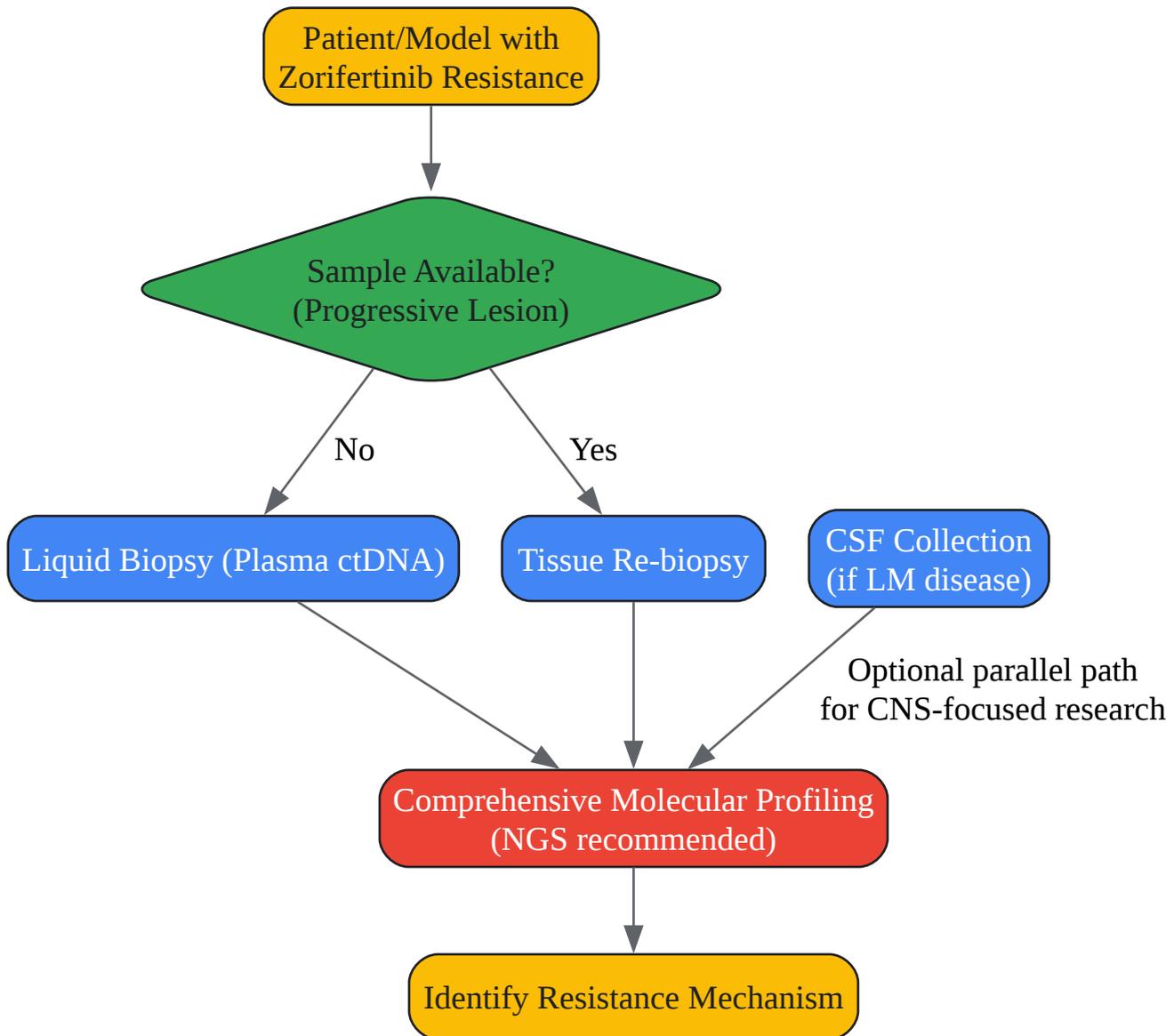
- **Tissue Re-biopsy:** A biopsy of a progressing lesion (preferably at the site of dominant progression) is the gold standard. This allows for histological confirmation and comprehensive genomic analysis [1] [5].
- **Liquid Biopsy (ctDNA):** Analysis of circulating tumor DNA (ctDNA) from blood plasma is a non-invasive alternative that can capture the tumor's genetic heterogeneity. It is highly valuable for detecting resistance mutations like T790M [5].
- **Cerebrospinal Fluid (CSF):** For patients with leptomeningeal disease progression, CSF can be a superior source of tumor DNA than plasma, as it may more accurately reflect the genomic landscape of CNS metastases [6].

Molecular Profiling Techniques

- **Next-Generation Sequencing (NGS):** Use broad-panel NGS on the obtained samples. This is the recommended method as it can simultaneously detect a wide range of resistance mechanisms, including the T790M mutation, other EGFR mutations, bypass pathway alterations (e.g., MET, HER2 amplification), and mutations associated with SCLC transformation (e.g., RB1, TP53) [3] [5].
- **ddPCR:** For highly sensitive and quantitative detection of known point mutations (like T790M) in ctDNA or tissue samples [5].

Research Workflow for Resistance Mechanism Identification

The following diagram outlines the decision-making process for experimental investigation of **Zorifertinib** resistance:



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Key Insights for Your Research

- **T790M as a Positive Indicator:** The high frequency of T790M-mediated resistance to **Zorifertinib** is a critical finding. It suggests that a sequential treatment strategy—starting with **Zorifertinib** for CNS control and following with a third-generation EGFR TKI like osimertinib or aumolertinib upon T790M emergence—is a viable and effective research and clinical paradigm [3] [7] [4].
- **Focus on CNS-Specific Resistance:** Preclinical models indicate that resistance mechanisms in the central nervous system might be unique. When researching, pay special attention to CNS-derived

samples, as they may reveal resistance factors (e.g., extracellular matrix changes) not evident in systemic samples [6].

- **Temporal Heterogeneity:** Resistance mechanisms can evolve. A single negative test for T790M at initial progression does not preclude its emergence later. Consider serial liquid biopsy monitoring in research settings to track the dynamic evolution of resistance clones [5].

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